molecular formula C8H8ClN3O B2779663 7-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-5-ol CAS No. 832737-54-9

7-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-5-ol

Cat. No.: B2779663
CAS No.: 832737-54-9
M. Wt: 197.62
InChI Key: LNAAEXBBYPJJMJ-UHFFFAOYSA-N
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Description

7-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-5-ol is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Scientific Research Applications

7-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-5-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Target of Action

This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which have been extensively studied for their diverse biological activities . .

Mode of Action

Pyrazolo[1,5-a]pyrimidines are known to interact with various biological targets through different mechanisms . The exact interaction of “7-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one” with its targets and the resulting changes at the molecular level are subjects of ongoing research.

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidines are known to be involved in a wide range of biochemical processes

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific data for “7-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one”, it’s challenging to provide an accurate analysis .

Future Directions

The future directions for research on “7-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one” would likely involve further studies on its synthesis, properties, and potential applications. For instance, similar compounds have been studied for their potential as anticancer drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-5-ol typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-methylpyrazolo[1,5-a]pyrimidine with chloromethylating agents under controlled conditions to introduce the chloromethyl group at the 7-position .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

7-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolopyrimidines, which can be further explored for their biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

7-(chloromethyl)-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O/c1-5-2-7-10-8(13)3-6(4-9)12(7)11-5/h2-3H,4H2,1H3,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNAAEXBBYPJJMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=O)NC2=C1)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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